dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields It consists of a benzoate group attached to a tetrazole ring, which is further connected to a dicyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with dicyclohexylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while reduction could lead to the formation of reduced tetrazole derivatives.
Scientific Research Applications
Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets through the tetrazole ring and benzoate group. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoate group can participate in various chemical interactions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the dicyclohexylmethyl group.
Benzoyl Chloride, 4-(2H-tetrazol-5-yl): Another related compound with a different functional group.
Uniqueness
Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the dicyclohexylmethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more versatile in its applications .
Properties
CAS No. |
651769-36-7 |
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Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C21H28N4O2/c26-21(18-13-11-17(12-14-18)20-22-24-25-23-20)27-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16,19H,1-10H2,(H,22,23,24,25) |
InChI Key |
DMMCGGUEZOZDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
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